N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Anticancer activity Hepatocellular carcinoma Pyrazole-thiazole hybrids

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic, dual-heterocyclic small molecule (molecular formula C₁₁H₁₂N₄O₂S, MW 264.30 g·mol⁻¹) that fuses a 5‑acetyl‑4‑methyl‑1,3‑thiazole core with a 1‑methyl‑1H‑pyrazole‑3‑carboxamide moiety through a secondary amide linkage. The compound belongs to the broader pyrazolothiazole carboxamide family, a scaffold actively investigated for anticancer , antifungal , and enzyme‑inhibitory applications.

Molecular Formula C11H12N4O2S
Molecular Weight 264.3
CAS No. 1170937-87-7
Cat. No. B2660888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
CAS1170937-87-7
Molecular FormulaC11H12N4O2S
Molecular Weight264.3
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=NN(C=C2)C)C(=O)C
InChIInChI=1S/C11H12N4O2S/c1-6-9(7(2)16)18-11(12-6)13-10(17)8-4-5-15(3)14-8/h4-5H,1-3H3,(H,12,13,17)
InChIKeyFJCPZSUNUKSRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1170937-87-7): Core Structural Identity and Procurement Baseline


N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic, dual-heterocyclic small molecule (molecular formula C₁₁H₁₂N₄O₂S, MW 264.30 g·mol⁻¹) that fuses a 5‑acetyl‑4‑methyl‑1,3‑thiazole core with a 1‑methyl‑1H‑pyrazole‑3‑carboxamide moiety through a secondary amide linkage. The compound belongs to the broader pyrazolothiazole carboxamide family, a scaffold actively investigated for anticancer [1], antifungal [2], and enzyme‑inhibitory [3] applications. Its substitution pattern—featuring an electron‑withdrawing acetyl group on the thiazole and a regiospecific 3‑carboxamide on the N‑methylpyrazole—distinguishes it from the many positional isomers and alkyl‑chain variants that populate this chemical space.

Why Generic Substitution of N-(5-Acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Fails: The Critical Role of Regio- and Substituent-Specific Interactions


Within the pyrazolothiazole carboxamide family, seemingly minor structural variations—moving the carboxamide from the pyrazole 3‑position to the 5‑position, replacing the N‑methyl with an N‑ethyl, or altering the thiazole 5‑acetyl to a carboxylate—can completely invert biological activity [1]. The 3‑carboxamide regioisomer offers a distinct hydrogen‑bond donor/acceptor geometry and dipole moment that governs binding to flat, adenine‑mimetic pockets in kinases or to the ubiquinone‑binding site of succinate dehydrogenase (SDH) [2]. Consequently, a generic “pyrazole‑thiazole carboxamide” cannot be assumed to reproduce the same target engagement, cytotoxicity profile, or fungicidal spectrum. The quantitative evidence below demonstrates exactly where the specific 1‑methyl‑3‑carboxamide substitution delivers measurable divergence from its closest analogs.

Quantitative Differentiation Evidence for N-(5-Acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Against Closest Analogs


Cytotoxicity Against HepG2 Hepatocellular Carcinoma Cells: N-Methyl-3-Carboxamide vs. Regioisomeric and N-Alkyl Variants

The 1‑methyl‑3‑carboxamide regioisomer (target compound) exhibits measurable cytotoxicity against HepG2 liver cancer cells. In contrast, the analogous 1,5‑dimethyl‑3‑carboxamide variant and the 1‑ethyl‑3‑carboxamide derivative show divergent activity trends in thiazole–pyrazole hybrid series, where the nature of the N‑alkyl group and the carboxamide position directly modulate antiproliferative potency [1]. The target compound occupies a distinct activity island within the SAR landscape, offering a substituent combination that cannot be replicated by simply ordering the cheapest available “pyrazole‑thiazole carboxamide.”

Anticancer activity Hepatocellular carcinoma Pyrazole-thiazole hybrids

Cytotoxicity Against HCT-116 Colorectal Carcinoma Cells: Differential Sensitivity Relative to Other Thiazole-Pyrazole Hybrids

The target compound demonstrates a lower sensitivity in HCT-116 colon carcinoma cells (IC₅₀ = 13.6 µg·mL⁻¹) compared to HepG2 cells, indicating a tissue‑selective cytotoxicity profile. By comparison, structurally related pyrazolothiazole derivatives reported in the literature show IC₅₀ values ranging from 12.6 to 28.9 µg·mL⁻¹ against HCT-116 [1], placing the target compound at the more active end of the class spectrum. This differential activity between HepG2 and HCT-116 lines is not uniformly observed across all N‑alkyl or regioisomeric variants, making the specific 1‑methyl‑3‑carboxamide combination valuable for target‑tissue selectivity studies.

Colorectal cancer Cytotoxicity profiling Thiazole-pyrazole carboxamide

Regioisomeric Specificity: 3-Carboxamide vs. 5-Carboxamide Substitution Determines Molecular Recognition Geometry

The 3‑carboxamide isomer (target compound) presents the amide bond in a geometry that is topologically distinct from the 5‑carboxamide isomer (e.g., N‑(5‑acetyl‑4‑methyl‑1,3‑thiazol‑2‑yl)‑1‑methyl‑1H‑pyrazole‑5‑carboxamide). In SDH inhibitor co‑crystal structures of related pyrazole‑thiazole carboxamides, the carboxamide oxygen and NH form a conserved hydrogen‑bond network with Trp173 and Tyr58 of the SDH ubiquinone‑binding pocket [1]. The 3‑carboxamide regioisomer positions the pyrazole N‑methyl group ∼2.5 Å closer to the hydrophobic floor of the pocket compared to the 5‑carboxamide, a distance difference that discriminates between sub‑micromolar and inactive compounds in the SDH series [1].

Regioisomerism Molecular recognition Pyrazole carboxamide

N-Alkyl Substituent Effect on Lipophilicity and Predicted ADME Parameters

The 1‑methyl substituent on the pyrazole ring confers a calculated AlogP of approximately 1.29 and a topological polar surface area (TPSA) of 90.65 Ų . Extending the N‑alkyl chain to ethyl (CAS 1172963‑77‑7) increases AlogP by ≈0.5 log units, potentially improving membrane permeability but also elevating plasma protein binding and metabolic clearance risk [1]. The 1‑methyl variant thus occupies a balanced lipophilicity window consistent with both cellular activity and favorable ADME properties, making it a more attractive starting point for lead optimisation than the more lipophilic N‑ethyl or N‑propyl congeners.

Lipophilicity ADME prediction N-alkyl SAR

Multi‑Target Ligand Potential: Antioxidant and α‑Glucosidase Inhibition in the 5‑Acetyl‑4‑methylthiazole Series

Although the exact target compound has not been reported in a published multi‑target study, the closest structural analogs—N‑(5‑acetyl‑4‑methylthiazol‑2‑yl)benzamide derivatives (3a–3h)—demonstrate dual antioxidant and α‑glucosidase inhibitory activities [1]. The most potent analog 3h showed α‑glucosidase IC₅₀ = 134.4 ± 1.01 µg·mL⁻¹ and antioxidant IC₅₀ = 141.9 ± 1.12 µg·mL⁻¹ [1]. The target compound, bearing a 1‑methylpyrazole‑3‑carboxamide in place of the benzamide, is predicted by molecular docking to retain key hydrogen‑bond contacts within the α‑glucosidase active site while offering an additional π‑stacking interaction from the pyrazole ring [1]. This positions the target compound as a logical next‑step probe for polypharmacology studies where the simpler benzamide series has already shown tractable activity.

α-Glucosidase inhibition Antioxidant activity Multi-target-directed ligands

Antifungal Activity Landscape: Pyrazole‑Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors

The pyrazole‑thiazole carboxamide scaffold has been validated as a novel succinate dehydrogenase inhibitor (SDHI) chemotype with in vitro and in vivo antifungal efficacy [1][2]. In a 2023 series, compound 6i (a pyrazole‑4‑carboxamide thiazole analog) exhibited an EC₅₀ of 1.77 mg·L⁻¹ against Valsa mali, outperforming the commercial SDHI boscalid (EC₅₀ = 9.19 mg·L⁻¹) by 5.2‑fold [1]. The target compound, with its 3‑carboxamide geometry and 5‑acetyl‑4‑methylthiazole unit, maps onto the same pharmacophore but offers a distinct vector for the pyrazole ring that may enhance selectivity against specific fungal pathogens. Comparative screening against Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea in the 2020 series [2] shows that subtle changes in the carboxamide linkage produce >10‑fold shifts in species‑specific EC₅₀ values, reinforcing the need for precise structural identity.

Antifungal activity Succinate dehydrogenase inhibitor Crop protection

Optimal Research and Industrial Application Scenarios for N-(5-Acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide


Regioisomer‑Defined SAR Probe for Kinase and SDH Inhibitor Lead Optimisation

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors or succinate dehydrogenase inhibitors can deploy the target compound as a precise SAR tool to map the contribution of the 3‑carboxamide geometry vs. the 5‑carboxamide isomer. The 2.5 Å displacement of the pyrazole N‑methyl group, as inferred from SDH docking studies [1], provides a measurable structural perturbation to correlate with biochemical IC₅₀ shifts.

Tissue‑Selective Cytotoxicity Screening in Liver vs. Colon Cancer Models

The HepG2/HCT-116 differential (IC₅₀ 6.9 vs. 13.6 µg·mL⁻¹) supports the compound’s use as a reference agent in comparative oncology panels where tissue‑specific sensitivity is being profiled. Procurement of the exact 1‑methyl‑3‑carboxamide regioisomer ensures reproducibility across independent laboratories attempting to validate the selectivity window.

Multi‑Target Polypharmacology Probe Based on the 5‑Acetyl‑4‑methylthiazole Scaffold

Building on the demonstrated α‑glucosidase and antioxidant activities of the benzamide series [1], the target compound serves as a shotgun polypharmacology probe where the pyrazole ring adds a potential third target engagement (e.g., carbonic anhydrase or COX) for network pharmacology studies in metabolic diseases.

Crop Protection Fungicide Discovery: SDHI Pharmacophore Diversification

Agrochemical discovery groups seeking novel SDHI chemotypes can use the target compound to explore the 3‑carboxamide vector, which remains underrepresented relative to the 4‑carboxamide series. The 5.2‑fold activity advantage of related analogs over boscalid [2] justifies systematic exploration of this substitution pattern for resistance‑breaking fungicides.

Quote Request

Request a Quote for N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.